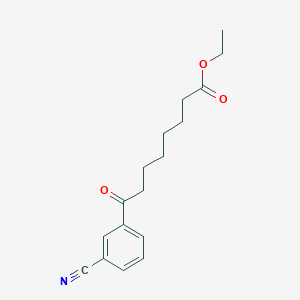

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

Beschreibung

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a specialized chemical compound characterized by a long aliphatic chain featuring an ethyl ester at one end and a benzoyl group, substituted with a cyano moiety, at the other. This unique arrangement of functional groups provides multiple reactive sites, positioning it as a molecule of interest for synthetic chemists.

Chemical Profile of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₃ |

| Molecular Weight | 287.35 g/mol |

| Key Functional Groups | Ethyl Ester, Ketone, Aromatic Nitrile |

| Compound Class | β-Keto Ester, Aromatic Nitrile |

The chemical behavior of this compound is best understood by examining its constituent functional groups.

β-Keto Esters: This class of organic compounds is defined by the presence of a ketone functional group at the β-position relative to an ester group. fiveable.me This specific arrangement confers unique reactivity. The hydrogen atoms on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy deprotonation by a base to form a highly reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) and Claisen condensations. fiveable.me β-Keto esters are considered important synthons and building blocks in organic synthesis because their dual electrophilic and nucleophilic nature allows for the construction of complex molecular architectures. researchgate.netrsc.org

Nitrile-Containing Organic Molecules: Nitriles are organic compounds that contain a cyano (-C≡N) functional group. wikipedia.org The carbon-nitrogen triple bond is a key feature, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This functional group is highly versatile; it can be hydrolyzed to form amides and subsequently carboxylic acids, or it can be reduced to produce primary amines. ebsco.comlibretexts.org The cyano group is a significant structural unit in organic chemistry, influencing the reactivity and properties of the molecules it is part of. fiveable.me Aromatic nitriles, where the cyano group is attached to an aromatic ring, exhibit unique chemical properties due to the interplay between the two moieties. fiveable.me

This compound embodies the characteristics of both these classes. Its β-keto ester portion provides a nucleophilic center for alkylation and condensation reactions, while the aromatic nitrile group offers a site for transformations into other nitrogen-containing functionalities or a carboxylic acid.

The bifunctional nature of this compound makes it a highly versatile synthetic intermediate. Its value lies in its potential to be selectively modified at either of its reactive ends, enabling the synthesis of a diverse array of more complex molecules.

The ester and ketone groups can be manipulated through established β-keto ester chemistry, such as decarboxylation or reactions with various nucleophiles and electrophiles. nih.gov For instance, similar oxooctanoate derivatives are used as intermediates in the synthesis of more complex organic molecules for applications in chemistry and biology.

Simultaneously, the nitrile group serves as a valuable synthetic handle. It can be converted into other functional groups, which is a common strategy for elaborating molecular structures. For example, the conversion of a nitrile to an amine or a carboxylic acid can dramatically alter the molecule's chemical properties and allow it to participate in a different set of reactions, such as amide bond formation. This versatility makes the compound a precursor for advanced building blocks, particularly in the development of pharmaceutical and specialty chemical compounds where precise control over molecular architecture is crucial. evitachem.com The presence of both the β-keto ester and the nitrile allows for a stepwise or orthogonal synthetic strategy, where one part of the molecule can be reacted while the other is protected or remains inert, further expanding its utility in multi-step syntheses.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate |

| 8-(2,3-dichlorophenyl)-8-oxooctanoic acid |

| Ethyl 8-(3-iodophenyl)-8-oxooctanoate |

| 8-(3-iodophenyl)-8-oxooctanoic acid |

| Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate |

| Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate |

| Ethyl 8-chloro-6-oxooctanoate |

| Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate |

| Ethyl 8-bromooctanoate |

| 8-bromooctanoic acid |

| 6,8-dichlorooctanoate |

| 6-hydroxy-8-chlorooctanoic acid |

| Ethyl cyanoacetate |

| Cyanoacetic acid |

| Ethyl 2-(3-cyanophenyl)propanoate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-(3-cyanophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)11-6-4-3-5-10-16(19)15-9-7-8-14(12-15)13-18/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGYMPWFPQEZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292400 | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-66-8 | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 8 3 Cyanophenyl 8 Oxooctanoate

Structural Deconstruction and Identification of Key Functional Groups

The structure of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate incorporates several distinct functional groups that dictate its reactivity and inform the retrosynthetic strategy. A thorough examination of these groups is the foundational step in planning its synthesis.

The molecule can be broken down into the following key components:

Ketone: An aryl ketone group where the carbonyl is directly attached to the phenyl ring and an aliphatic chain. This is a central feature of the molecule.

Ester: An ethyl ester at the terminus of the C8 aliphatic chain. Esters are susceptible to hydrolysis and reaction with strong nucleophiles.

Nitrile: A cyano group (-C≡N) positioned at the meta position of the phenyl ring relative to the keto-octanoate chain. The nitrile group is a strong electron-withdrawing group.

Aryl Moiety: A meta-substituted benzene (B151609) ring. The substitution pattern is a key consideration for reactions involving the aromatic ring.

| Functional Group | Structural Representation | Key Characteristics |

|---|---|---|

| Aryl Ketone | Ar-C(=O)-R | Central to the molecule's structure, formed by a carbon-carbon bond between the aromatic ring and the aliphatic chain. |

| Ethyl Ester | -C(=O)OEt | Located at the end of the aliphatic chain; susceptible to nucleophilic attack and hydrolysis. |

| Nitrile | -C≡N | An electron-withdrawing group on the aromatic ring, influencing its reactivity. Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Aryl Moiety | m-substituted Phenyl | The aromatic core of the molecule, with substituents at positions 1 and 3. |

Exploration of Potential Synthetic Pathways through Carbon-Carbon Bond Formation Strategies

The primary strategic disconnection in the retrosynthesis of this compound is the carbon-carbon bond between the carbonyl group and the phenyl ring. This disconnection gives rise to two main synthetic approaches: Friedel-Crafts acylation and an organometallic-based coupling.

Pathway A: Friedel-Crafts Acylation

This approach involves the electrophilic aromatic substitution reaction between an acylating agent and the aromatic ring. The disconnection leads to 3-cyanobenzonitrile and a derivative of suberic acid (octanedioic acid).

Retrosynthetic Step: this compound ⇒ 3-cyanobenzoyl chloride + a suitable C8 chain precursor OR 3-cyanobenzene + ethyl 8-chloro-8-oxooctanoate.

Forward Synthesis: A plausible forward synthesis would involve the Friedel-Crafts acylation of benzene with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ethyl 8-phenyl-8-oxooctanoate could then be nitrated and the nitro group converted to a nitrile. However, a more direct approach would be the acylation of a pre-functionalized benzene ring. A key challenge is the deactivating nature of the cyano group, which can make Friedel-Crafts reactions difficult. organic-chemistry.orgsigmaaldrich.com

Pathway B: Organometallic Coupling

This strategy involves the reaction of an organometallic nucleophile derived from the aryl moiety with an electrophilic aliphatic chain.

Retrosynthetic Step: this compound ⇒ A nucleophilic 3-cyanophenyl species (e.g., 3-cyanophenylmagnesium bromide) + an electrophilic C8 chain (e.g., ethyl 8-chloro-8-oxooctanoate).

Forward Synthesis: This would typically involve the preparation of a Grignard reagent from 3-bromobenzonitrile. This organometallic species would then react with an appropriate acyl chloride, such as ethyl 8-chloro-8-oxooctanoate. A significant challenge in this pathway is the high reactivity of Grignard reagents, which would likely attack the ester and nitrile functional groups in the starting materials or the product. pearson.compearson.commasterorganicchemistry.com

Consideration of Functional Group Interconversions (FGIs) and Protecting Group Chemistry

The presence of multiple reactive functional groups in this compound necessitates careful consideration of functional group interconversions (FGIs) and the use of protecting groups to ensure the desired chemoselectivity.

Functional Group Interconversions (FGIs):

FGIs are crucial for managing reactivity and for introducing functional groups at the appropriate stage of the synthesis.

Nitrile Group Introduction: The cyano group can be introduced onto the aromatic ring via Sandmeyer reaction from an aniline (B41778) precursor, or by nucleophilic substitution of a suitable leaving group. Introducing it late in the synthesis can avoid potential side reactions.

Esterification: The ethyl ester can be formed at the final step of the synthesis from the corresponding carboxylic acid to avoid its reaction with organometallic reagents or its hydrolysis under certain conditions. For instance, the Friedel-Crafts reaction could be performed with octanedioic anhydride, leading to a keto-acid, which is then esterified.

Protecting Group Chemistry:

Protecting groups are often essential to temporarily mask a reactive functional group while transformations are carried out on other parts of the molecule. wikipedia.org

Protecting the Ester: In an organometallic approach, the ester group would need to be protected. However, protecting an ester against a Grignard reagent is challenging. A more viable strategy is to carry out the reaction on the corresponding carboxylic acid and then esterify it. Carboxylic acids can be protected as orthoesters or oxazolines, which are stable to Grignard reagents. libretexts.orgoup.com

Protecting the Ketone: If modifications are needed on the aliphatic chain after the ketone is formed, the ketone can be protected as a ketal (e.g., by reacting with ethylene (B1197577) glycol). Ketals are stable to many reagents, including Grignard reagents and reducing agents, and can be removed under acidic conditions. slideshare.net

Advanced Synthetic Methodologies for Ethyl 8 3 Cyanophenyl 8 Oxooctanoate and Relevant Analogues

Synthesis of the 8-Oxooctanoate Backbone

The construction of the C8 keto-ester backbone is a foundational step. This aliphatic chain contains two key functional groups—an ethyl ester at one terminus and a ketone at the C8 position (which will ultimately bear the aryl substituent). The synthesis must accommodate the reactivity of both groups.

Esterification Reactions for Ethyl Ester Formation

The ethyl ester group is typically introduced through the esterification of a corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. wikipedia.org This reaction involves treating the carboxylic acid (e.g., 8-bromooctanoic acid or octanoic acid) with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orggoogle.com

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, water, a byproduct, is typically removed. wikipedia.org For instance, the synthesis of ethyl 8-bromooctanoate, a potential precursor, is achieved by refluxing 8-bromooctanoic acid in ethanol with a catalytic amount of sulfuric acid. chemicalbook.com This method is robust and applicable to a wide range of carboxylic acids, making it a fundamental step in organic synthesis. medchemexpress.com Ethyl octanoate (B1194180) is formally the result of the condensation of octanoic acid with ethanol. nih.govnist.gov

Table 1: Representative Conditions for Fischer-Speier Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 8-Bromooctanoic Acid | Ethanol | H₂SO₄ | Reflux, 3 hours | Ethyl 8-bromooctanoate chemicalbook.com |

Methodologies for Constructing the Long-Chain Ketone Moiety

The formation of the ketone functional group within a long aliphatic chain can be accomplished through various established synthetic routes. organic-chemistry.org Common methods include the oxidation of secondary alcohols, Friedel-Crafts acylation, and the reaction of organometallic reagents with carboxylic acid derivatives or nitriles. nih.govlibretexts.org

For a structure like the 8-oxooctanoate backbone, a particularly relevant strategy involves the coupling of an organometallic reagent with an acyl chloride or another activated carboxylic acid derivative. For example, a Grignard reagent or an organocadmium compound could be reacted with a derivative of adipic acid, such as ethyl 6-chloro-6-oxohexanoate, to form a keto-ester. google.com Another powerful method is the reaction of Grignard reagents or organolithium compounds with nitriles, which, after hydrolysis, yield a ketone. libretexts.orgucalgary.calibretexts.org This approach prevents the common side reaction of over-addition seen with more reactive carbonyl compounds like esters. ucalgary.ca

Modern techniques involving photoredox and nickel catalysis have also enabled the direct synthesis of ketones from abundant starting materials like carboxylic acids and organohalides, offering high functional group compatibility. nih.gov

Strategies for Alkyl Chain Elongation (e.g., Substitution Reactions of Halo-octanoates)

To construct the eight-carbon chain of the octanoate backbone, chain elongation strategies are frequently employed. A classic and effective method is the malonic ester synthesis. This procedure can be used to synthesize ethyl 8-bromooctanoate, a key intermediate. The synthesis starts with the substitution reaction of 1,6-dibromohexane (B150918) with diethyl malonate. google.comchemicalbook.com The resulting product, 2-(6-bromohexyl)-diethyl malonate, undergoes subsequent ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid. google.com The carboxylic acid is then esterified as described previously to give the final halo-octanoate product. google.comchemicalbook.com

This multi-step sequence is advantageous due to the use of readily available starting materials and the avoidance of significant side reactions, making it suitable for larger-scale production. google.com An alternative approach for chain elongation involves the reaction of methanesulfonates with potassium cyanide to form nitriles, which are then converted to methyl esters, extending the carbon chain quantitatively. nih.gov

Table 2: Malonic Ester Synthesis for Chain Elongation

| Step | Starting Materials | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Substitution | 1,6-Dibromohexane, Diethyl malonate | Base (e.g., NaOEt) | 2-(6-Bromohexyl)diethyl malonate google.com |

| 2. Hydrolysis | 2-(6-Bromohexyl)diethyl malonate | Base (e.g., NaOH), then Acid | 2-(6-Bromohexyl)malonic acid |

| 3. Decarboxylation | 2-(6-Bromohexyl)malonic acid | Heat | 8-Bromooctanoic acid google.com |

Introduction of the 3-Cyanophenyl Moiety

With the 8-oxooctanoate backbone or a suitable precursor in hand, the next critical phase is the introduction of the 3-cyanophenyl group at the C8 position to form the final ketone structure.

Arylation Reactions at the α-Carbon of the Ketone

Palladium-catalyzed α-arylation of ketones is a powerful and versatile method for forming carbon-carbon bonds between a ketone enolate and an aryl halide. nih.gov This reaction has become a general synthetic tool, applicable to a wide range of carbonyl compounds. nih.govorganic-chemistry.org The process involves the generation of an enolate from the ketone precursor using a base, which then couples with an aryl halide (e.g., 3-bromobenzonitrile) in the presence of a palladium catalyst. nih.gov

The success of these reactions often depends on the choice of ligand for the palladium catalyst, with sterically hindered, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) showing broad utility. nih.gov The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the enolate to form an arylpalladium enolate intermediate. nih.gov The final product is released through reductive elimination. nih.govnih.gov This methodology allows for the direct coupling of pre-formed ketone backbones with the desired aromatic ring.

Implementation of Coupling Reactions Involving Cyano-Substituted Aromatic Precursors (e.g., Grignard Reaction)

A highly effective and direct route for synthesizing aryl ketones is the reaction of an organometallic reagent with a nitrile. ucalgary.ca To synthesize Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, one could employ the reaction between an organometallic derivative of an ethyl octanoate precursor and 3-cyanobenzonitrile. Alternatively, a Grignard reagent prepared from a 3-halobenzonitrile (e.g., 3-bromobenzonitrile) can be reacted with a suitable C8 acyl chloride or ester derivative.

The addition of a Grignard reagent (R-MgX) to a nitrile (R'-C≡N) proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile. libretexts.orgmasterorganicchemistry.com This forms an intermediate imine salt. ucalgary.calibretexts.org Crucially, this intermediate is stable and does not react further with the Grignard reagent. ucalgary.ca Subsequent hydrolysis with aqueous acid protonates the intermediate, which is then readily converted to the final ketone product. ucalgary.camasterorganicchemistry.com This method is particularly valuable as it avoids the over-addition that can occur when using Grignard reagents with more reactive electrophiles like esters or acyl chlorides. organic-chemistry.org

Table 3: General Mechanism of Grignard Reaction with a Nitrile

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile. ucalgary.camasterorganicchemistry.com |

| 2. Formation of Imine Salt | A stable intermediate imine salt is formed. libretexts.org |

Application of Multi-Component Reactions (MCRs) in the Synthesis of Related Chemical Frameworks

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. For the synthesis of frameworks related to this compound, which features a keto-ester and a cyanophenyl group, MCRs offer a streamlined alternative to traditional linear syntheses.

For instance, variations of the Hantzsch or Biginelli reactions could be adapted to construct heterocyclic analogues. While not directly forming the octanoate chain, these methods are exemplary in demonstrating the assembly of complex structures in one pot. The Passerini and Ugi reactions, which are isocyanide-based MCRs, are particularly relevant as they can introduce amide and ester functionalities, which are structurally related to the target molecule. The development of novel MCRs continues to be an active area of research, with the potential for creating diverse libraries of compounds for various applications, including drug discovery.

Table 1: Examples of Multi-Component Reactions and their Potential Relevance

| MCR Name | Reactants | Product Type | Relevance to Target Synthesis |

| Passerini Reaction | Isocyanide, Carboxylic acid, Aldehyde/Ketone | α-Acyloxyamide | Formation of ester and amide functionalities. |

| Ugi Reaction | Isocyanide, Carboxylic acid, Aldehyde/Ketone, Amine | α-Acylaminoamide | Versatile for creating complex amide structures. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Construction of heterocyclic cores. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine | Synthesis of substituted pyridine (B92270) rings. |

Investigations into Transition Metal-Catalyzed Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of molecules like this compound, several transition metal-catalyzed reactions are of significant interest.

One key transformation is the cyanation of aryl halides, which provides a direct route to the cyanophenyl moiety. Palladium- and nickel-catalyzed cyanation reactions have been extensively developed, offering alternatives to traditional methods that often require harsh conditions and stoichiometric copper cyanide. Another important application of transition metal catalysis is in the construction of the keto-functionalized carbon chain. For example, transition metal-catalyzed tandem sequences have been developed for the synthesis of aromatic ketones. Furthermore, cycloaddition reactions catalyzed by transition metals can be employed to construct cyclic analogues or precursors.

The choice of metal, ligand, and reaction conditions is crucial for achieving the desired outcome. For example, palladium catalysts are widely used for cross-coupling reactions, while rhodium and ruthenium catalysts are often employed in hydrogenation and metathesis reactions. The development of new catalysts and methodologies continues to expand the scope of transition metal-catalyzed transformations.

Methodologies for Chemo-, Regio-, and Stereoselective Synthetic Control

Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in the synthesis of complex organic molecules. For a molecule with multiple functional groups like this compound, chemoselectivity is critical to ensure that reactions occur at the desired site. For instance, in a reduction step, one might want to selectively reduce the ketone without affecting the ester or cyano group.

Regioselectivity is important when there are multiple reactive sites that are chemically similar. For example, in the functionalization of an aromatic ring, directing groups can be used to control the position of substitution. In the context of the octanoate chain, regioselective reactions would be necessary to introduce substituents at specific positions. Iron-catalyzed decarboxylative C-glycosylation of glycals with β-keto acids is an example of a reaction where both regio- and stereoselectivity are achieved.

Stereoselectivity deals with the spatial arrangement of atoms and is crucial for the synthesis of chiral molecules. While this compound itself is achiral, the synthesis of chiral analogues would require stereoselective methods. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. The development of methods for the stereoselective synthesis of substituted cyclohexanones highlights the importance of this area. Deracemization under mild conditions is another strategy to obtain stereochemically pure compounds from racemic or achiral starting materials.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic route. Key parameters that are often varied include solvent, temperature, and catalyst selection.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. Solvents can influence the solubility of reactants, stabilize transition states, and interact with catalysts. For example, polar aprotic solvents like DMF or DMSO might be suitable for nucleophilic substitution reactions, while nonpolar solvents like toluene (B28343) or hexane (B92381) might be preferred for others. The use of mixed solvent systems can also be a strategy to fine-tune reaction conditions.

Temperature Control: Temperature is another critical parameter that affects reaction kinetics. Increasing the temperature generally increases the reaction rate but can also lead to the formation of side products. For some reactions, precise temperature control is necessary to achieve high selectivity.

Catalyst Selection: The choice of catalyst is paramount in catalyzed reactions. Different catalysts can exhibit vastly different activities and selectivities for a given transformation. For instance, in a nickel-catalyzed amination, the choice of the nickel salt and the ligand significantly impacts the reaction yield. Optimization often involves screening a variety of catalysts and ligands to identify the most effective combination.

Table 2: Key Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Example Considerations |

| Solvent | Solubility, reaction rate, selectivity, catalyst stability. | Polarity, boiling point, coordinating ability. |

| Temperature | Reaction rate, selectivity, byproduct formation. | Too low may be too slow, too high may lead to decomposition. |

| Catalyst | Reaction rate, selectivity, functional group tolerance. | Metal center, ligand, catalyst loading. |

| Base/Acid | Reaction rate, equilibrium position. | Strength, stoichiometry. |

| Concentration | Reaction rate, order of reaction. | High concentration may lead to side reactions. |

Scalable Synthesis and Process Development Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. A synthetic route that is feasible on a gram scale may not be practical or safe on a kilogram scale. Process development aims to create a robust, cost-effective, and safe manufacturing process.

Key considerations in scalable synthesis include:

Cost of Goods: The cost of starting materials, reagents, solvents, and catalysts becomes a major factor at scale.

Safety: Exothermic reactions, hazardous reagents, and high pressures pose significant safety risks that must be carefully managed.

Process Robustness: The process must be reproducible and tolerant to minor variations in reaction conditions.

Work-up and Purification: Isolation and purification of the final product can be challenging at a large scale. The use of chromatography is often avoided in favor of crystallization or distillation.

Waste Management: The environmental impact of the process, including the generation of waste, is an important consideration.

Reaction Mechanisms and Mechanistic Investigations of Transformations Involving Ethyl 8 3 Cyanophenyl 8 Oxooctanoate

Mechanistic Pathways of Ketone Reactivity (e.g., Aldol (B89426) Condensations, Nucleophilic Addition Reactions)

The ketone functional group in Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity underpins several important mechanistic pathways.

Nucleophilic Addition: This is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields the final addition product. The general mechanism is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the C=O group.

Formation of Tetrahedral Intermediate: An alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or a weak acid to give an alcohol.

Aldol Condensations: The α-carbon atoms adjacent to the ketone can be deprotonated by a base to form an enolate ion. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, leading to the formation of a β-hydroxy ketone (an aldol adduct). Subsequent dehydration can lead to an α,β-unsaturated ketone.

A plausible mechanism for a base-catalyzed aldol self-condensation would involve:

Enolate Formation: A base removes a proton from the α-carbon of the octanoate (B1194180) chain.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of another molecule of this compound.

Protonation: The resulting alkoxide is protonated to form the aldol adduct.

The presence of different functional groups allows for a variety of nucleophilic addition reactions, as detailed in the table below.

| Reaction Type | Nucleophile | Intermediate | Product Type |

| Grignard Reaction | R-MgX | Magnesium alkoxide | Tertiary alcohol |

| Wittig Reaction | Ylide (Ph3P=CR2) | Betaine/Oxaphosphetane | Alkene |

| Cyanohydrin Formation | CN- | Cyanohydrin anion | α-hydroxy nitrile |

| Reductive Amination | Amine, H2/catalyst | Imine | Amine |

Ester Hydrolysis and Transesterification Mechanisms Relevant to the Ethyl Ester

The ethyl ester group can undergo hydrolysis or transesterification, typically under acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgdalalinstitute.com A water molecule then acts as a nucleophile. libretexts.org

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination: A molecule of ethanol (B145695) is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

Elimination: The ethoxide ion is eliminated, forming a carboxylic acid.

Deprotonation: The ethoxide ion deprotonates the carboxylic acid to form a carboxylate salt and ethanol.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with the alkyl group of the alcohol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reactivity and Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) offers a range of synthetic possibilities through various transformations. ebsco.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgwikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction proceeds via an amide intermediate. libretexts.orglibretexts.org

Acid-catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.

Base-catalyzed: A hydroxide ion directly attacks the nitrile carbon.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orgwikipedia.org The reaction proceeds through an imine intermediate. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org

The following table summarizes the transformations of the nitrile group.

| Reagent | Intermediate | Final Product |

| H3O+, heat | Amide | Carboxylic acid |

| NaOH, H2O, heat | Amide | Carboxylate salt |

| 1. LiAlH4, 2. H2O | Imine anion | Primary amine |

| 1. R-MgX, 2. H3O+ | Imine | Ketone |

Role of the Aryl Moiety in Reaction Mechanisms

The 3-cyanophenyl group plays a significant electronic and steric role in the reactivity of the molecule.

Electronic Effects: The phenyl ring is an aromatic system that can influence the reactivity of the adjacent ketone through inductive and resonance effects. The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution under harsh conditions. The electron-withdrawing nature of the cyanophenyl group increases the electrophilicity of the carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl ketone.

Steric Effects: The aryl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to aliphatic ketones.

In palladium-catalyzed α-arylation reactions, the aryl group itself can be a target for modification, although the existing cyano-substitution pattern would direct further substitution. nih.govorganic-chemistry.org

Elucidation of Reaction Intermediates through Experimental Techniques (e.g., Trapping Experiments, Spectroscopic Monitoring)

Investigating the mechanisms of reactions involving this compound would necessitate the use of various experimental techniques to detect and characterize transient intermediates.

Trapping Experiments: Reactive intermediates, such as enolates or tetrahedral intermediates, can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. For instance, an enolate intermediate could be trapped by a silylating agent like trimethylsilyl (B98337) chloride.

Spectroscopic Monitoring: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to monitor the progress of a reaction in real-time. This can provide information about the disappearance of reactants, the appearance of products, and potentially the observation of intermediate species. For example, the formation of a tetrahedral intermediate in ester hydrolysis could be inferred from changes in the IR spectrum, specifically the disappearance of the ester carbonyl stretch and the appearance of a hydroxyl stretch. acs.org

Isotopic Labeling: The use of isotopes, such as ¹⁸O in water during hydrolysis, can help to elucidate the reaction pathway by tracking the position of the label in the products. ucoz.com For ester hydrolysis, labeling the water with ¹⁸O would result in the incorporation of the isotope into the carboxylic acid, confirming that the C-O bond of the ester is cleaved. ucoz.com

Kinetic Studies and Detailed Reaction Rate Analysis

Kinetic studies are crucial for understanding the detailed mechanism of a reaction by determining the reaction order, rate constants, and activation parameters. For reactions involving this compound, one could investigate the kinetics of its hydrolysis or its reaction with a nucleophile.

A typical kinetic experiment would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., different concentrations of reactants, catalyst, or different temperatures).

By determining the rate law, one can infer the species involved in the rate-determining step of the reaction. For instance, a first-order dependence on both the ester and the hydroxide ion concentration would support a mechanism where both are involved in the rate-determining step, such as the nucleophilic attack of the hydroxide on the ester carbonyl.

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the temperature dependence of the rate constant using the Eyring equation. These parameters provide further insight into the transition state of the reaction.

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) for Determination of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

The ¹H NMR spectrum of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is expected to exhibit several distinct signals corresponding to the protons of the ethyl ester group, the aliphatic octanoate (B1194180) chain, and the substituted aromatic ring.

Ethyl Ester Protons: The ethyl group will present as a quartet and a triplet. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, causing them to appear at a downfield chemical shift, typically around 4.1-4.2 ppm. orgchemboulder.comlibretexts.org These protons are split by the adjacent methyl protons, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are expected to appear as a triplet around 1.2-1.3 ppm due to coupling with the methylene protons. orgchemboulder.comlibretexts.org

Aliphatic Chain Protons: The methylene protons of the octanoate chain will appear as a series of multiplets in the upfield region of the spectrum, generally between 1.3 and 3.1 ppm. The protons alpha to the ester carbonyl (C2-H₂) and the keto carbonyl (C7-H₂) will be the most deshielded of the chain protons. The C2 protons are expected around 2.3 ppm, while the C7 protons, being adjacent to the aromatic ketone, will likely resonate further downfield, around 3.0-3.1 ppm. The remaining methylene groups (C3-H₂ to C6-H₂) will produce overlapping multiplets in the 1.3-1.8 ppm range.

Aromatic Protons: The 3-cyanophenyl group will give rise to four signals in the aromatic region of the spectrum (typically 7.5-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The proton ortho to the cyano group and meta to the carbonyl group is expected to be the most deshielded. The proton ortho to the carbonyl and meta to the cyano group will also be significantly deshielded. The remaining two protons will appear at slightly more upfield positions within the aromatic region.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H | 7.5 - 8.5 | m | 4H |

| -OCH₂CH₃ | 4.1 - 4.2 | q | 2H |

| C7-H₂ | 3.0 - 3.1 | t | 2H |

| C2-H₂ | 2.2 - 2.3 | t | 2H |

| C3-H₂, C4-H₂, C5-H₂, C6-H₂ | 1.3 - 1.8 | m | 8H |

| -OCH₂CH₃ | 1.2 - 1.3 | t | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Elucidation of the Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will produce a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound is expected to show signals for the two carbonyl carbons, the aromatic carbons (including the cyano-substituted carbon and the carbon bearing the keto group), the carbons of the aliphatic chain, and the carbons of the ethyl ester.

Carbonyl Carbons: The keto carbonyl carbon (C8) is expected to have a chemical shift in the range of 195-200 ppm. The ester carbonyl carbon (C1) will likely appear further upfield, around 173-175 ppm. libretexts.org

Aromatic and Cyano Carbons: The aromatic carbons will resonate in the 115-140 ppm region. The carbon attached to the cyano group and the carbon attached to the keto group will have distinct chemical shifts from the other aromatic carbons. The cyano carbon itself is expected to appear around 118-120 ppm.

Aliphatic and Ethyl Ester Carbons: The carbon of the methylene group attached to the ester oxygen (-OCH₂) will be found around 60-61 ppm. The carbons of the aliphatic chain will appear in the upfield region, typically between 24 and 40 ppm. The terminal methyl carbon of the ethyl group (-OCH₂CH₃) will be the most upfield signal, expected around 14 ppm.

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 200 |

| C=O (Ester) | 173 - 175 |

| Ar-C (Substituted) | 130 - 140 |

| Ar-CH | 128 - 135 |

| Ar-C-CN | 110 - 115 |

| -CN | 118 - 120 |

| -OCH₂CH₃ | 60 - 61 |

| Aliphatic -CH₂- | 24 - 40 |

| -OCH₂CH₃ | 14 - 15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent methylene groups in the octanoate chain. It would also reveal the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is invaluable for assigning the signals of the aliphatic chain and the aromatic CH groups by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for establishing the connectivity of the entire molecule. For example, it would show correlations from the C7-H₂ protons to the keto carbonyl carbon (C8) and the aromatic carbons, and from the C2-H₂ protons to the ester carbonyl carbon (C1). It would also confirm the position of the cyano group through correlations from the aromatic protons to the cyano-substituted carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₇H₂₁NO₃), the expected exact mass can be calculated. The observation of a molecular ion peak corresponding to this exact mass would provide strong evidence for the compound's elemental composition.

Key fragmentation pathways for aromatic ketones often involve cleavage alpha to the carbonyl group. nih.govwhitman.eduresearchgate.net For this compound, this would lead to the formation of a 3-cyanobenzoyl cation and an alkyl radical. Fragmentation of the ethyl ester can occur via loss of the ethoxy group or through a McLafferty rearrangement if a gamma-proton is available.

Predicted HRMS Fragmentation Data Table for this compound

| m/z (Predicted) | Possible Fragment |

| 287.1521 | [M]+ (Molecular Ion) |

| 242.1025 | [M - OCH₂CH₃]+ |

| 130.0317 | [NCC₆H₄CO]+ |

| 102.0106 | [C₆H₄CN]+ |

Note: Predicted m/z values are based on the elemental composition of the fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds. nih.gov

For this compound, GC-MS analysis would serve two primary purposes:

Purity Assessment: A GC chromatogram would reveal the presence of any volatile impurities in the sample. A single, sharp peak would indicate a high degree of purity.

Structural Confirmation: The mass spectrum obtained for the GC peak corresponding to the compound of interest would provide its fragmentation pattern. This pattern can be compared with known fragmentation behaviors of aromatic ketones and ethyl esters to confirm the structure. nih.govwhitman.eduresearchgate.net The volatility of ethyl esters makes them suitable for GC-MS analysis.

The retention time in the gas chromatogram is dependent on the volatility of the compound and its interaction with the stationary phase of the column. The mass spectrum will show the molecular ion peak (if stable enough under the ionization conditions) and various fragment ions, which can be used to piece together the structure of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode (ESI+), the compound is expected to be detected primarily as a protonated molecule [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the purity of the solvent and the sample.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are instrumental in confirming the structure. The fragmentation of even-electron ions, such as the [M+H]⁺ ion of this compound, typically proceeds through the loss of neutral molecules.

Expected ESI-MS Fragmentation Data:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Loss |

| [M+H]⁺ | Varies | H₂O | Loss of water |

| [M+H]⁺ | Varies | C₂H₄ | Loss of ethylene (B1197577) from the ethyl ester |

| [M+H]⁺ | Varies | C₂H₅OH | Loss of ethanol (B145695) from the ethyl ester |

| [M+H]⁺ | Varies | C₇H₄N• | Radical loss from the cyanophenyl group |

| [M+H]⁺ | Varies | C₈H₄N•O | Acylium ion formation |

Note: The exact m/z values would depend on the elemental composition and isotopic distribution.

The fragmentation pattern will likely involve cleavages at the ester and ketone functionalities, as well as along the aliphatic chain. The stability of the resulting carbocations and neutral fragments will dictate the relative intensities of the fragment ions observed in the spectrum. For instance, α-cleavage adjacent to the ketone is a common fragmentation pathway for aromatic ketones nih.gov. The fragmentation of the ester group can occur via multiple pathways, including the characteristic McLafferty rearrangement if the alkyl chain length allows for the necessary six-membered transition state.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ketone, and ester groups, as well as for the aromatic ring and the aliphatic chain.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2240-2220 | Medium |

| C=O (Aromatic Ketone) | Stretching | 1700-1680 | Strong |

| C=O (Ester) | Stretching | 1750-1735 | Strong |

| C-O (Ester) | Stretching | 1300-1000 | Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2960-2850 | Strong |

The exact position of the carbonyl (C=O) stretching bands can be influenced by electronic effects. Conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. Similarly, the ester carbonyl frequency is characteristic and typically appears at a higher wavenumber than the ketone. The presence of a sharp, medium-intensity band in the 2240-2220 cm⁻¹ region is a clear indicator of the nitrile functional group. The spectrum will also feature strong C-H stretching absorptions just below 3000 cm⁻¹ due to the long aliphatic chain.

X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystalline form is obtained for the compound or its derivatives)

Should this compound or a suitable derivative be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Hypothetical Crystallographic Data Table:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 25.2 |

| β (°) | 95.5 |

| Volume (ų) | 1525 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: These values are hypothetical and serve as an illustration of the data obtained from an X-ray crystallographic analysis.

The successful growth of a single crystal of sufficient size and quality is a prerequisite for this analysis and can often be a challenging step. Factors such as solvent choice, temperature, and rate of crystallization are critical.

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most probable method for the analysis of this compound, given its moderate polarity. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any impurities and to obtain a sharp peak for the compound itself. Detection would most effectively be carried out using a UV detector, as the aromatic ring and carbonyl groups will absorb UV light.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions |

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. A silica gel plate would serve as the stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is adjusted to obtain a retention factor (Rf) value for the desired compound that is ideally between 0.3 and 0.7.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), where the aromatic ring will cause the spot to appear dark against the fluorescent background of the plate. Staining with a chemical reagent, such as potassium permanganate or an anisaldehyde solution, can also be used for visualization, which may reveal impurities that are not UV-active.

Typical TLC Conditions:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), potassium permanganate stain |

| Rf Value | Dependent on exact mobile phase composition |

Computational Chemistry and Theoretical Studies of Ethyl 8 3 Cyanophenyl 8 Oxooctanoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, on Ethyl 8-(3-cyanophenyl)-8-oxooctanoate. Therefore, information on its electronic structure (e.g., HOMO-LUMO energies, molecular orbital distributions), stability, and reactivity descriptors is not available.

Molecular Modeling of Reaction Pathways, Transition States, and Energy Profiles

There is no available research on the molecular modeling of reaction pathways involving this compound. Consequently, data on transition states and energy profiles for its synthesis or degradation reactions are not documented in the literature.

Conformational Analysis and Prediction of Preferred Geometries

A conformational analysis of this compound, which would identify its low-energy conformers and predict its preferred three-dimensional geometry, has not been reported in scientific papers.

Computational Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

No studies were found that computationally predicted the spectroscopic data (such as 1H or 13C NMR chemical shifts) for this compound. There is also no literature available that validates any such computational predictions against experimental spectroscopic data.

In Silico Design of Novel Analogues and Derivatives

There is no evidence of in silico studies using this compound as a scaffold for the design of novel analogues or derivatives with potentially enhanced properties.

Applications in Organic Synthesis and Materials Science

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, featuring a reactive β-keto ester system and a functionalized aromatic ring, positions it as a valuable intermediate in multi-step organic synthesis. Analogous compounds, such as Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, are frequently used as intermediates for creating more complex molecules for research in chemistry, biology, and medicine. The reactivity of the ketone and ester groups allows for the extension of the aliphatic chain or the introduction of new functionalities, while the cyanophenyl group can be either retained as a key pharmacophore or transformed into other functional groups. This dual reactivity is crucial for building molecular complexity, enabling chemists to construct target molecules with precise structural features originating from this precursor.

Role in the Synthesis of Diverse Heterocyclic Compounds Featuring Cyanophenyl Moieties

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl-like nature of its keto-ester functionality is a classic substrate for cyclocondensation reactions with binucleophilic reagents. This allows for the direct incorporation of the 3-cyanophenyl moiety into a variety of five-membered heterocyclic rings.

Pyrazoles: The reaction of β-keto esters with hydrazine (B178648) hydrate (B1144303) or its substituted derivatives is a cornerstone of pyrazole (B372694) synthesis. nih.gov When this compound is treated with hydrazine, a cyclocondensation reaction occurs, leading to the formation of a pyrazole ring. The resulting molecule features the 3-cyanophenyl group and a long-chain ester substituent attached to the pyrazole core, making it a highly functionalized product suitable for further modification.

Isoxazoles: Similarly, isoxazoles can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govresearchgate.net The reaction of this compound with hydroxylamine hydrochloride yields an isoxazole (B147169) derivative. This process provides a direct route to 3,5-disubstituted isoxazoles where one substituent is the cyanophenyl group, a valuable structural motif in medicinal chemistry. researchgate.net

Indazoles: While the synthesis of indazoles often involves different precursors, routes utilizing keto-esters have been developed. orgsyn.org For instance, certain synthetic pathways can convert aromatic ketones into indazole derivatives through multi-step sequences, such as [3+2] cycloaddition reactions involving diazo compounds. orgsyn.orgnih.gov The keto group in this compound could potentially be utilized in such transformations to build the indazole scaffold.

Table 1: Synthesis of Heterocyclic Compounds

| Heterocycle | Reagent | General Reaction Type | Resulting Structure |

|---|---|---|---|

| Pyrazole | Hydrazine (N₂H₄) or derivatives | Cyclocondensation | Pyrazole ring substituted with a 3-cyanophenyl group and a -(CH₂)₆COOEt chain. |

| Isoxazole | Hydroxylamine (NH₂OH) | Cyclocondensation | Isoxazole ring substituted with a 3-cyanophenyl group and a -(CH₂)₆COOEt chain. |

| Indazole | Diazo compounds / Multi-step sequences | Cycloaddition / Annulation | Indazole core functionalized with the cyanophenyl and octanoate-derived moieties. |

Precursor for the Development of Advanced Building Blocks for Chemical Libraries

In modern drug discovery and materials science, the creation of chemical libraries containing diverse but structurally related molecules is essential for high-throughput screening. This compound is an ideal starting point or "scaffold" for generating such libraries. Its distinct functional groups—ketone, ester, and nitrile—can be selectively modified to produce a vast number of derivatives. rsc.org For example, a library could be generated by reacting the ketone with a panel of different reducing agents or Grignard reagents, while another dimension of diversity could be added by reacting the ester with various amines to form amides. This systematic modification allows for the exploration of a large chemical space around a core structure, increasing the probability of discovering compounds with desired biological or material properties.

Derivatization Strategies to Enhance Synthetic Versatility and Introduce New Functionalities

The synthetic potential of this compound can be significantly expanded through various derivatization strategies targeting its key functional groups. researchgate.net Each modification yields a new, unique building block for further synthetic endeavors.

Ketone Group: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride, introducing a chiral center and a hydroxyl group for further reactions.

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for forming amides, other esters, or for coupling reactions.

Cyano Group: The nitrile functionality is highly versatile. It can be hydrolyzed to a carboxylic acid under harsh conditions, converted to an amide with controlled hydrolysis, reduced to a primary amine, or used to form other nitrogen-containing heterocycles like tetrazoles.

Table 2: Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagent(s) | New Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ester | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Ester | Amidation | R₂NH | Amide |

| Cyano | Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Cyano | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

Integration with Principles of Green Chemistry in Synthetic Applications

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. Syntheses involving this compound and related keto-esters can be aligned with these principles in several ways.

Catalysis: Three-component reactions involving β-keto esters, aldehydes, and urea/thiourea (Biginelli reaction) can be performed using natural, biodegradable catalysts like caffeine (B1668208) under solvent-free conditions. researchgate.net This reduces reliance on hazardous catalysts and organic solvents.

Alternative Energy Sources: The synthesis of pyrazoles and isoxazoles can be accelerated using microwave irradiation or ultrasonic-assisted methods. nih.govpreprints.org These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Biocatalysis: The reduction of keto esters to chiral hydroxy esters can be achieved with high enantioselectivity using biocatalysts like Baker's Yeast (Saccharomyces cerevisiae). sphinxsai.com This avoids the use of metal-based reducing agents and often proceeds in aqueous media under mild conditions.

By integrating these strategies, the utility of this compound as a synthetic building block can be maximized while minimizing environmental impact.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes Utilizing Sustainable Methodologies

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern organic chemistry. Future research on Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is expected to prioritize the exploration of sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research avenues will likely include:

Biocatalytic Approaches: The use of enzymes, such as lipases, for the chemo- and stereoselective synthesis of β-keto esters represents a promising green alternative to traditional chemical methods. google.com Research could focus on identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound, potentially leading to milder reaction conditions and higher yields. google.com

Photocatalysis: Harnessing the power of visible light to drive chemical reactions offers a sustainable approach to organic synthesis. Future studies may explore the use of photocatalysts in combination with organocatalysis to enable efficient oxidation of precursor molecules, providing a novel route to the target compound under ambient conditions.

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, could be investigated as a method to reduce solvent waste and energy input in the synthesis of this compound.

A comparative overview of potential sustainable synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes for specific substrate recognition. |

| Photocatalysis | Use of renewable energy (light), ambient reaction conditions. | Development of efficient and robust photocatalytic systems. |

| Mechanochemistry | Solvent-free, reduced energy consumption. | Optimization of reaction conditions and scalability. |

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound.

Exploration of New Catalytic Transformations for Selective Functionalization

The presence of multiple functional groups in this compound, including the cyano group, the ketone, and the ester, offers numerous opportunities for selective chemical modifications. Future research will likely focus on the development of novel catalytic systems that can selectively target these functional groups to generate a diverse range of derivatives with unique properties.

Areas of exploration may include:

Transition Metal Catalysis: Palladium- or cobalt-catalyzed carbonylation reactions of aryl halides are established methods for the synthesis of α-keto esters and could be adapted for the synthesis of precursors to this compound. mdpi.com Future work could focus on developing more efficient and cost-effective catalysts, as well as exploring other transition metals for novel transformations.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. Research in this area could lead to the development of enantioselective transformations, providing access to chiral derivatives of this compound.

Dual Catalysis: The combination of two different catalytic systems, such as photoredox and nickel catalysis, can enable novel and efficient chemical transformations. organic-chemistry.org This approach could be employed for the regioselective functionalization of the aromatic ring or the aliphatic chain of the target molecule.

Table 2 highlights potential catalytic transformations and their expected outcomes.

| Catalytic System | Target Functional Group | Potential Transformation | Expected Outcome |

| Palladium/Cobalt | Aryl Halide Precursor | Carbonylation | Efficient synthesis of the keto-ester moiety. |

| Organocatalysis | Ketone | Enantioselective reduction/alkylation | Access to chiral building blocks. |

| Photoredox/Nickel | Aromatic C-H bonds | Carboacylation | Introduction of new functional groups on the phenyl ring. |

Table 2: Potential Catalytic Transformations for the Selective Functionalization of this compound and its Precursors.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Future research on this compound is expected to embrace these technologies to streamline its synthesis and enable high-throughput screening of its derivatives.

Key developments in this area may include:

Development of Continuous Flow Reactors: Designing and optimizing continuous flow systems for the synthesis of this compound can lead to improved reaction control, higher yields, and enhanced safety, particularly for reactions involving hazardous reagents or extreme conditions.

Automated Synthesis and Optimization: The integration of flow chemistry with automated platforms, controlled by machine learning algorithms, can accelerate the discovery of optimal reaction conditions and facilitate the rapid synthesis of a library of derivatives for structure-activity relationship studies.

In-line Purification and Analysis: The incorporation of in-line purification and analytical techniques, such as chromatography and spectroscopy, into flow systems can provide real-time monitoring of the reaction progress and product purity, leading to a more efficient and streamlined workflow.

Application of Advanced In Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. The application of advanced in situ spectroscopic techniques will play a pivotal role in elucidating the intricate details of the chemical transformations involved in the synthesis and functionalization of this compound.

Future research will likely employ a range of techniques, including:

In Situ FT-IR and Raman Spectroscopy: These techniques can provide real-time information on the formation of intermediates and the consumption of reactants, offering valuable insights into reaction kinetics and mechanisms.

In Situ NMR Spectroscopy: This powerful tool allows for the direct observation of reaction intermediates in solution, providing detailed structural information that can help to unravel complex reaction pathways.

Density Functional Theory (DFT) Calculations: Computational methods, such as DFT, can be used to model reaction pathways, predict the stability of intermediates, and rationalize experimental observations, providing a powerful complement to experimental studies. chemrxiv.org

Expanding the Scope of Applications in Niche Chemical Fields and Interdisciplinary Research

While the current applications of this compound are not extensively documented, its unique chemical structure suggests potential utility in a variety of fields. Future research will likely focus on exploring these potential applications, particularly in areas where the combination of a cyano-substituted aromatic ring and a long-chain keto-ester is advantageous.

Potential areas of application include:

Medicinal Chemistry: The cyanophenyl group is a common motif in many biologically active molecules. This compound could serve as a versatile building block for the synthesis of novel therapeutic agents. Thiophene derivatives, which share structural similarities, have shown a wide range of pharmacological properties. researchgate.net

Materials Science: The rigid aromatic core and the flexible aliphatic chain of the molecule could be exploited in the design of novel liquid crystals, polymers, or other functional materials. The synthesis of new fluorescent dyes for potential application in liquid crystal displays has been reported for related quinoline-based structures. nih.gov

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The unique structural features of this compound may impart desirable biological activity for agricultural applications.

The exploration of these and other applications will require a multidisciplinary approach, combining the expertise of synthetic chemists with that of biologists, materials scientists, and other researchers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.